TWS119

Catalog No.
S007607
CAS No.
601514-19-6
M.F
C18H14N4O2
M. Wt
318.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TWS119

CAS Number

601514-19-6

Product Name

TWS119

IUPAC Name

3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C18H14N4O2/c19-12-4-1-3-11(7-12)16-9-15-17(22-16)20-10-21-18(15)24-14-6-2-5-13(23)8-14/h1-10,23H,19H2,(H,20,21,22)

InChI Key

VPVLEBIVXZSOMQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C2=CC3=C(N2)N=CN=C3OC4=CC=CC(=C4)O

Synonyms

TWS 119, TWS-119, TWS119

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC3=C(N2)N=CN=C3OC4=CC=CC(=C4)O

Description

The exact mass of the compound 3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of pyrroles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

TWS119 is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), classified as a 4,6-disubstituted pyrrolopyrimidine. GSK-3β is a serine-threonine kinase involved in various cellular processes, including cell differentiation, proliferation, and survival. By inhibiting GSK-3β, TWS119 activates the Wnt/β-catenin signaling pathway, which plays a crucial role in regulating gene expression associated with cell fate determination and stem cell maintenance .

Here's a link to the source for this information: [1] ()

Current Availability

Currently, 3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol appears to be primarily available from chemical suppliers as a research tool. There is no indication that it is being investigated for clinical development or use in humans.

Here are some suppliers of 3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol for research purposes:

  • TCI Chemicals
  • Funakoshi
  • AXEL

TWS119 primarily functions through its interaction with GSK-3β, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This accumulation allows β-catenin to translocate into the nucleus, where it binds to transcription factors such as T-cell factor (TCF) and lymphoid enhancer factor (LEF), promoting the transcription of Wnt target genes . The chemical structure of TWS119 enables it to selectively inhibit GSK-3β while having minimal effects on other kinases, making it a valuable tool in research settings .

TWS119 exhibits significant biological activity across various cell types. In T cells, it preserves the naive phenotype by preventing differentiation into effector T cells, which is particularly important in immunological contexts. It enhances interleukin-2 production while inhibiting interferon-gamma secretion in certain T cell subsets, thereby influencing immune responses . Additionally, TWS119 has shown neuroprotective effects by mitigating damage in models of ischemic stroke through activation of the Wnt/β-catenin pathway .

The synthesis of TWS119 involves several steps that typically start with the formation of pyrrolopyrimidine derivatives. A notable method includes a chemoselective reaction that incorporates various functional groups such as phenols and thiols into the pyrrolopyrimidine framework. This process allows for efficient production and modification of the compound to enhance its inhibitory potency against GSK-3β .

TWS119 has several applications in biomedical research:

  • Immunology: Used to study T cell differentiation and function, especially in cancer immunotherapy.
  • Neuroscience: Investigated for its neuroprotective properties in models of brain injury and stroke.
  • Stem Cell Research: Acts as a Wnt pathway activator to maintain stem cell characteristics in various contexts .

Studies have shown that TWS119 interacts differently with various T cell subsets. For instance, it promotes the proliferation of naive T cells while inhibiting the effector functions of tumor-infiltrating lymphocytes (TILs). This differential effect highlights its potential utility in tailoring immunotherapeutic strategies for cancer treatment . Furthermore, its role in enhancing interleukin-2 production suggests a mechanism through which it can modulate immune responses favorably.

Several compounds exhibit structural or functional similarities to TWS119. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
LithiumGSK-3β inhibitorCommonly used for bipolar disorder management
CHIR99021GSK-3β inhibitorMore potent than TWS119; used for stem cell research
BIOGSK-3β inhibitorSelectively activates Wnt signaling; less specific than TWS119

TWS119 stands out due to its specificity for GSK-3β and its ability to preserve naive T cell characteristics while modulating immune responses effectively . Its unique chemical structure allows for targeted inhibition without significantly affecting other kinases.

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

318.11167570 g/mol

Monoisotopic Mass

318.11167570 g/mol

Heavy Atom Count

24

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

TWS119

Dates

Modify: 2023-09-12
[1]. Ding S, et al. Synthetic small molecules that control stem cell fate. Proc Natl Acad Sci U S A. 2003 Jun 24;100(13):7632-7. Epub 2003 Jun 6.[2]. Wang W, et al. GSK-3β inhibitor TWS119 attenuates rtPA-induced hemorrhagic transformation and activates the Wnt/β-catenin signaling pathway after acute ischemic stroke in rats. Mol Neurobiol. 2016 Dec;53(10):7028-7036. Epub 2015 Dec 15.[3]. Chen YQ, et al. Wnt pathway activator TWS119 enhances the proliferation and cytolytic activity of human γδT cells against colon cancer. Exp Cell Res. 2017 Nov 16. pii: S0014-4827(17)30587-6.

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